molecular formula C17H15ClN2O4 B11331673 3-chloro-4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

3-chloro-4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11331673
M. Wt: 346.8 g/mol
InChI Key: XHCILXKXPCCCLX-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a chloro and methoxy group, along with a benzoxazinyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoxazinyl moiety can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and methoxy groups, along with the benzoxazinyl moiety, makes 3-chloro-4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide a unique compound with distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C17H15ClN2O4/c1-9-16(21)20-13-8-11(4-6-15(13)24-9)19-17(22)10-3-5-14(23-2)12(18)7-10/h3-9H,1-2H3,(H,19,22)(H,20,21)

InChI Key

XHCILXKXPCCCLX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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